(S)-1,1,1-Trifluorooctan-2-ol is a chiral secondary alcohol featuring a terminal trifluoromethyl (CF3) group, which imparts distinct electronic properties and metabolic stability often sought in pharmaceutical and agrochemical development. As an enantiomerically pure compound, its primary value lies in its role as a stereospecific building block or precursor. The combination of the chiral hydroxyl group and the CF3 moiety makes it a specialized reagent for introducing stereocenters and fluorine atoms simultaneously into target molecules.
Substituting this compound with its racemate, the (R)-enantiomer, or its non-fluorinated analog, (S)-octan-2-ol, will lead to process failure or inferior final product performance. In stereoselective synthesis, using the racemic mixture yields an undesired mixture of stereoisomers, while the (R)-enantiomer produces the opposite target stereochemistry, which can have drastically different biological activity. The non-fluorinated analog lacks the critical trifluoromethyl group, which fundamentally alters lipophilicity, pKa, and metabolic stability—properties often essential for the bioactivity of advanced pharmaceutical and agrochemical compounds. Therefore, for applications leveraging stereospecificity and the unique effects of fluorination, these seemingly similar compounds are not viable procurement alternatives.
The (S)-enantiomer is a recognized substrate for highly selective enzymatic acylation, a key industrial process for producing enantiopure compounds. When resolving racemic 1,1,1-trifluoro-2-octanol with *Pseudomonas sp.* lipase (PSL), the reaction exhibits a high enantiomeric ratio (E-value) of 33.83. A separate study using the same lipase with vinyl acetate as the acyl donor resulted in the preferential acylation of the (R)-enantiomer to yield (R)-acetate with >99% enantiomeric excess (ee), leaving the desired, unreacted (S)-1,1,1-trifluorooctan-2-ol with a 93% ee. This high degree of selectivity is critical for process efficiency and achieving high optical purity in the final products.
| Evidence Dimension | Enantiomeric Ratio (E-value) in Lipase-Catalyzed Resolution |
| Target Compound Data | The (S)-enantiomer is the slower-reacting alcohol, enabling its separation in high enantiomeric purity (93% ee). |
| Comparator Or Baseline | The (R)-enantiomer is the faster-reacting substrate, preferentially converted to the corresponding acetate (>99% ee). |
| Quantified Difference | The process shows high selectivity with an E-value of 33.83, indicating a significant difference in reaction rates between the two enantiomers. |
| Conditions | Enzymatic kinetic resolution using *Pseudomonas sp.* lipase (PSL) with an acyl donor (e.g., vinyl acetate) in an organic solvent. |
This predictable, high enantioselectivity allows for the efficient and scalable manufacturing of enantiopure (S)-1,1,1-trifluorooctan-2-ol, justifying its procurement over the racemate for stereospecific applications.
The trifluoromethyl group is a key pharmacophore that is absent in the non-fluorinated analog, (S)-octan-2-ol. The CF3 group significantly increases lipophilicity (logP) and can enhance binding affinity to biological targets through favorable interactions. Furthermore, the strength of the C-F bond often blocks sites of metabolic oxidation, increasing the in vivo half-life and bioavailability of drug candidates compared to their non-fluorinated counterparts. Chiral secondary trifluoromethylcarbinols are recurrent and valuable features in a wide range of bioactive compounds precisely for these reasons.
| Evidence Dimension | Physicochemical and Metabolic Properties |
| Target Compound Data | Possesses a CF3 group, leading to increased lipophilicity, enhanced metabolic stability, and altered electronic character of the adjacent chiral center. |
| Comparator Or Baseline | (S)-Octan-2-ol, which lacks a CF3 group and has a simple alkyl chain, making it more susceptible to metabolic oxidation and possessing standard lipophilicity. |
| Quantified Difference | While a direct numerical comparison for this specific pair is study-dependent, the introduction of a CF3 group typically increases the Hansch lipophilicity parameter (π) by ~0.88 units. |
| Conditions | In vivo metabolic pathways and in vitro receptor binding assays. |
For any application in drug discovery or agrochemical design, the non-fluorinated analog is a functionally deficient substitute, making the procurement of the fluorinated compound essential to achieve the desired biological performance.
This compound is the correct choice for multi-step syntheses where the final product's biological activity is dependent on the (S)-configuration at the carbinol center. The evidence for high-selectivity in enzymatic resolution confirms its suitability for scalable production of enantiopure active pharmaceutical ingredients (APIs).
Ideal for developing next-generation herbicides, fungicides, or pesticides where the trifluoromethyl group is incorporated to enhance potency and metabolic stability. The defined stereochemistry ensures consistent field performance and minimizes off-target effects associated with other stereoisomers.
In analytical chemistry, its defined stereochemistry and the presence of the 19F NMR-active CF3 group make it a suitable reagent for determining the enantiomeric purity of other chiral molecules through the formation of diastereomeric derivatives.